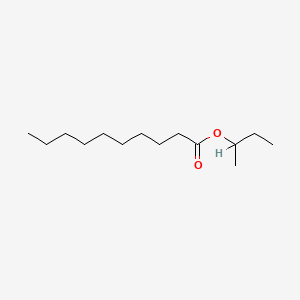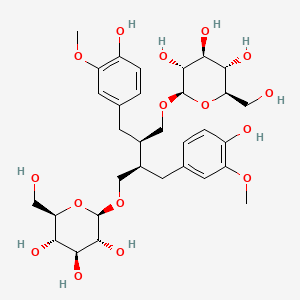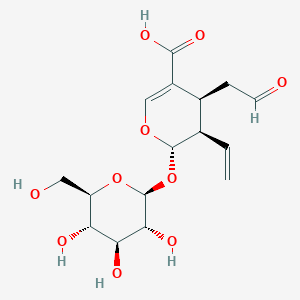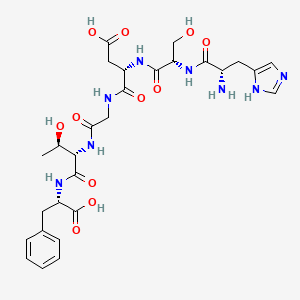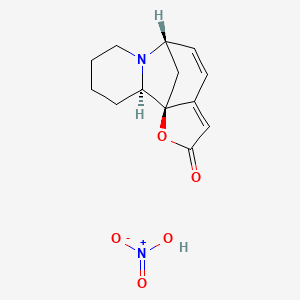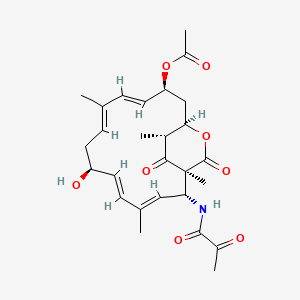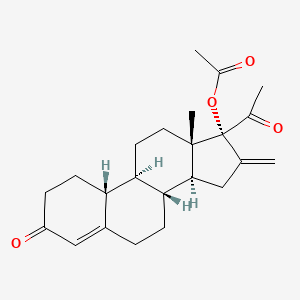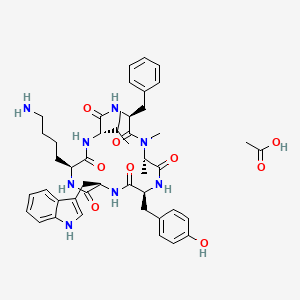
スルファメトキシピリダジン
概要
説明
スルファメトキシピリダジンは、スルホンアミド系の抗菌化合物です。 主に、淋病、炎症、尿路潰瘍、気管支炎などの細菌感染症の治療に使用されます 。 この化合物は、分子式がC11H12N4O3Sで、モル質量が280.30 g/molです 。 長時間の作用が知られており、膣の炎症や重症の急性カンジダ症などの症状に処方されることが多いです .
製法
合成経路と反応条件
スルファメトキシピリダジンの調製には、高圧メトキシ化反応が用いられます。 この方法では、反応条件を制御することで、徹底的なメトキシ化が保証されます 。 合成経路は、通常、4-アミノベンゼンスルホンアミドと6-メトキシピリダジンを特定の条件下で反応させ、スルファメトキシピリダジンを得る方法です。
工業生産方法
工業的な環境では、スルファメトキシピリダジンの生産には、制御された圧力と温度条件下で、大規模なメトキシ化反応が用いられることがあります。 高圧反応器の使用と反応パラメータの最適化により、最終生成物の高収率と高純度が確保されます .
科学的研究の応用
Sulfamethoxypyridazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.
Biology: The compound is studied for its antibacterial properties and its interactions with biological molecules.
Medicine: Sulfamethoxypyridazine is used in the treatment of bacterial infections and is being investigated for its potential use in treating other conditions.
Industry: The compound is used in the development of new antibacterial agents and in the study of antibiotic resistance .
作用機序
スルファメトキシピリダジンは、ジヒドロプテロアートシンターゼという酵素の阻害により、抗菌効果を発揮します。 この酵素は、ジヒドロプテロアートの合成に不可欠な酵素であり、ジヒドロプテロアートは、細菌の増殖と複製に不可欠な葉酸の前駆体です。 この酵素を阻害することにより、スルファメトキシピリダジンは細菌が葉酸を合成するのを効果的に阻止し、細菌を死滅させます .
類似の化合物との比較
類似の化合物
スルファジアジン: 抗菌作用が類似する、別のスルホンアミド系抗生物質です。
スルファメトキサゾール: トリメトプリムと組み合わせて使用されることが多い、スルホンアミド系抗生物質です。
スルフィソキサゾール: 尿路感染症の治療に使用される、スルホンアミド系抗生物質です。
独自性
スルファメトキシピリダジンは、長時間の作用と、膣の炎症や重症の急性カンジダ症などの症状の治療における特異的な用途により、他に類を見ないものです。 様々な金属イオンと錯体を形成する能力も、他のスルホンアミド系抗生物質とは異なる特徴です .
生化学分析
Biochemical Properties
Sulfamethoxypyridazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Cellular Effects
Sulfamethoxypyridazine affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of folic acid, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Sulfamethoxypyridazine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the bacterial enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfamethoxypyridazine change over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include the development of antibiotic resistance .
Dosage Effects in Animal Models
The effects of Sulfamethoxypyridazine vary with different dosages in animal models. At therapeutic doses, it effectively controls bacterial infections. At high doses, it can cause adverse effects such as kidney damage .
Metabolic Pathways
Sulfamethoxypyridazine is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthase, inhibiting the synthesis of folic acid .
Transport and Distribution
Sulfamethoxypyridazine is transported and distributed within cells and tissues through passive diffusion. It can accumulate in tissues, particularly in the kidney .
Subcellular Localization
Sulfamethoxypyridazine is localized in the cytoplasm of cells where it interacts with its target enzyme, dihydropteroate synthase .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sulfamethoxypyridazine involves a high-pressure methoxylation reaction. This method ensures thorough methoxylation by controlling the reaction conditions . The synthetic route typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxypyridazine under specific conditions to yield sulfamethoxypyridazine.
Industrial Production Methods
In industrial settings, the production of sulfamethoxypyridazine may involve large-scale methoxylation reactions under controlled pressure and temperature conditions. The use of high-pressure reactors and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
反応の種類
スルファメトキシピリダジンは、様々な化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化生成物を生成します。
還元: 還元反応は、化合物に存在する官能基を変換するために実行できます。
置換: スルファメトキシピリダジンは、置換反応を起こすことがあり、特にスルホンアミド基が関与します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります .
生成される主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたスルファメトキシピリダジンの様々な誘導体が含まれます。 これらの誘導体は、異なる薬理学的特性と用途を持つ可能性があります .
科学研究への応用
スルファメトキシピリダジンは、幅広い科学研究に利用されています。
化学: スルホンアミド化学と反応機構に関する研究で、モデル化合物として使用されています。
生物学: 抗菌作用と生物分子との相互作用について研究されています。
医学: 細菌感染症の治療に使用されており、その他の症状の治療における潜在的な使用についても調査されています。
類似化合物との比較
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Sulfisoxazole: A sulfonamide antibiotic used to treat urinary tract infections.
Uniqueness
Sulfamethoxypyridazine is unique due to its long-acting properties and its specific use in treating conditions like vaginal irritation and severe acute thrush. Its ability to form complexes with various metal ions also sets it apart from other sulfonamide antibiotics .
特性
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWMPOKSSWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023611 | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-35-3 | |
| Record name | Sulfamethoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamethoxypyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfamethoxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




